The Pivotal Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE in Cellular Homeostasis and Disease
The Pivotal Role of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE in Cellular Homeostasis and Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE) is a unique species of phosphatidylethanolamine (PE) that is emerging as a critical player in a variety of cellular processes, most notably in the regulated cell death pathway of ferroptosis. This technical guide provides a comprehensive overview of the biological functions of SAPE, its involvement in signaling pathways, and its implications in various disease states. We delve into the experimental protocols used to investigate SAPE, present quantitative data from key studies, and provide visual representations of the underlying molecular mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, lipidomics, and drug development.
Introduction to 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PE (SAPE)
SAPE is a glycerophospholipid characterized by a stearic acid (18:0) at the sn-1 position and an adrenic acid (22:4) at the sn-2 position of the glycerol backbone, with a phosphoethanolamine headgroup.[1][2][3] Phosphatidylethanolamines are a major class of phospholipids found in biological membranes, where they contribute to membrane structure and fluidity.[4] The presence of the long-chain polyunsaturated fatty acid, adrenic acid, makes SAPE particularly susceptible to oxidation, a key feature in its biological activity.
Biological Functions of SAPE
The primary and most studied biological function of SAPE is its integral role in ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.[5][6]
Role in Ferroptosis
During ferroptosis, SAPE is oxidized to 1-stearoyl-2-adrenoyl-sn-glycero-3-PE-hydroperoxide (SAPE-OOH). This oxidized form acts as a critical signaling molecule.
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Ferroptotic Death Signal: The accumulation of SAPE-OOH and other oxidized PEs in cellular membranes is a key event that drives the ferroptotic process, leading to membrane damage and cell death.[7]
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"Eat-Me" Signal for Phagocytosis: SAPE-OOH can translocate to the outer leaflet of the plasma membrane, where it functions as an "eat-me" signal, promoting the engulfment of ferroptotic cells by macrophages.[8][9] This process is crucial for the clearance of dying cells and the maintenance of tissue homeostasis.
Neuronal Function and Aging
Adrenic acid-containing phospholipids, including SAPE, are abundant in the nervous system, particularly in the hippocampus.[10] Studies have shown that levels of SAPE in the mitochondria of human hippocampus decrease with age.[11] This age-related decline suggests a potential role for SAPE in maintaining neuronal function and its dysregulation in neurodegenerative diseases such as Alzheimer's disease.
Mitochondrial Function
As a component of mitochondrial membranes, SAPE is likely involved in maintaining the structural integrity and function of these organelles.[12] The inner mitochondrial membrane, rich in PEs, is the site of oxidative phosphorylation, and its composition can influence mitochondrial dynamics and energy production.[13][14][15]
Signaling Pathways Involving SAPE
The most well-characterized signaling pathway involving SAPE is its interaction with Toll-like receptor 2 (TLR2) on macrophages to mediate the phagocytosis of ferroptotic cells.
SAPE-OOH-TLR2 Signaling in Phagocytosis
Oxidized SAPE (SAPE-OOH) on the surface of ferroptotic cells is recognized by TLR2 on macrophages.[9] This interaction triggers a signaling cascade that leads to the engulfment and clearance of the dying cell.[8] This pathway is a key component of the immune response to ferroptotic cell death.
Figure 1. SAPE-OOH interaction with TLR2 on macrophages to initiate phagocytosis.
SAPE in Disease
Dysregulation of SAPE levels and its oxidation are implicated in several pathological conditions.
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Severe Acute Pancreatitis (SAP): Ferroptosis is a recognized contributor to the pathogenesis of SAP. The accumulation of lipid peroxides, including oxidized SAPE, in pancreatic tissue exacerbates inflammation and cell death.
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Cancer: The role of ferroptosis in cancer is complex. Inducing ferroptosis is a promising anti-cancer strategy, and understanding the role of SAPE in this process can inform the development of novel therapeutics.[7]
-
Neurodegenerative Diseases: The age-associated decline of SAPE in the hippocampus suggests a potential link to the pathogenesis of neurodegenerative disorders like Alzheimer's disease.[10][11]
Quantitative Data on SAPE
The following table summarizes quantitative data related to SAPE from various studies.
| Biological Context | Cell/Tissue Type | Condition | Analyte | Method | Quantitative Change | Reference |
| Ferroptosis | Gpx4 Knockout Mouse Embryonic Fibroblasts (MEFs) | Gpx4 Knockout | SAPE-OOH | LC-MS/MS | Significantly increased compared to wild-type | [7] |
| Ferroptosis Induction | HL60 cells | Treatment with SAPE-OOH | Cell Death (Ferroptosis) | Propidium Iodide Staining | 2.5 µM SAPE-OOH for 6h induced ferroptosis comparable to 1 µM RSL3 | [7] |
| Aging | Human Hippocampus | Normal aging (20-100 years) | PE(18:0/22:4) | Not specified | ~20% decrease in mitochondrial and microsomal membranes | [11] |
Experimental Protocols
Investigating the biological function of SAPE requires a combination of lipidomic analysis, cell-based assays for ferroptosis, and phagocytosis assays.
Lipid Extraction and LC-MS/MS Analysis of SAPE
This protocol provides a general workflow for the extraction and analysis of SAPE and its oxidized forms from biological samples.
1. Lipid Extraction (Folch Method):
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Homogenize the tissue or cell pellet in a chloroform/methanol mixture (2:1, v/v).
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. LC-MS/MS Analysis:
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Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v).
-
Inject the sample onto a reverse-phase C18 or HILIC column for chromatographic separation.[16]
-
Use a gradient elution with mobile phases containing ammonium formate or acetate to facilitate ionization.
-
Perform mass spectrometric analysis using an electrospray ionization (ESI) source in both positive and negative ion modes.[17][18]
-
Detect and quantify SAPE and SAPE-OOH using multiple reaction monitoring (MRM) based on their specific precursor and product ion transitions.
Figure 2. General workflow for the lipidomic analysis of SAPE.
Induction and Detection of Ferroptosis
This protocol describes how to induce and confirm ferroptosis in a cell culture model.
1. Cell Seeding and Treatment:
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Seed cells at an appropriate density in a multi-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with a ferroptosis inducer (e.g., RSL3, a GPX4 inhibitor) at a predetermined concentration.
-
As a control, co-treat a set of wells with the inducer and a ferroptosis inhibitor (e.g., ferrostatin-1).[19]
2. Assessment of Cell Viability:
-
After the desired incubation time, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).[20]
3. Detection of Lipid Peroxidation:
-
Stain cells with a lipid-peroxidation-sensitive fluorescent probe (e.g., BODIPY™ 581/591 C11).
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy to quantify lipid ROS.[19]
Phagocytosis Assay
This protocol outlines a method to measure the phagocytosis of ferroptotic cells by macrophages.
1. Preparation of Target and Effector Cells:
-
Induce ferroptosis in the target cell population as described above.
-
Label the target cells with a pH-sensitive fluorescent dye (e.g., Incucyte® pHrodo® Red Cell Labeling Kit) that fluoresces in the acidic environment of the phagosome.[21]
-
Culture macrophages (effector cells) in a separate plate.
2. Co-culture and Analysis:
-
Add the labeled ferroptotic target cells to the macrophage culture.
-
Co-culture for a specific period to allow for phagocytosis.
-
Measure the increase in fluorescence, which corresponds to the engulfment of target cells, using a live-cell imaging system or flow cytometry.[21][22]
Biosynthesis and Metabolism of SAPE
The biosynthesis of SAPE follows the general pathways for phosphatidylethanolamine synthesis.
De Novo Synthesis (Kennedy Pathway)
The Kennedy pathway involves the synthesis of PE from ethanolamine and diacylglycerol. The specific incorporation of stearic acid and adrenic acid into the glycerol backbone to form the diacylglycerol precursor of SAPE is catalyzed by a series of acyltransferases, although the specific enzymes with a preference for adrenic acid are not fully characterized.
References
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